Chemical Scaffold Differentiation: Spiro-β-Lactam Core vs. Arylcyclohexylamine and Adamantane NMDA Modulators
Nevadistinel (NYX-458) incorporates a novel spiro-β-lactam chemical scaffold (2,7-diazaspiro[3.5]nonane-1,6-dione core) that distinguishes it structurally from all clinically established NMDA receptor modulators. This scaffold is distinct from the arylcyclohexylamine backbone of ketamine, the adamantane core of memantine, and the tetrapeptide structure of rapastinel [1]. The spirocyclic β-lactam architecture enables binding to a previously uncharacterized domain on the NMDA receptor that is not engaged by other known NMDA receptor ligands, according to the developer [2]. The compound exists as a defined stereoisomer with the (4S) configuration at the spiro center [3].
| Evidence Dimension | Chemical scaffold classification |
|---|---|
| Target Compound Data | Spiro-β-lactam (2,7-diazaspiro[3.5]nonane-1,6-dione core, (4S)-configuration, C15H18N2O3, MW 274.31) |
| Comparator Or Baseline | Ketamine: arylcyclohexylamine; Memantine: adamantane derivative; Rapastinel: tetrapeptide (TPPT-amide) |
| Quantified Difference | Structural class difference: β-lactam spirocyclic vs. arylcyclohexylamine vs. adamantane vs. peptide |
| Conditions | Comparative structural analysis of NMDA receptor ligands |
Why This Matters
Unique scaffold enables distinct binding domain engagement, supporting SAR studies and avoiding cross-resistance or overlapping off-target profiles with established NMDA agents.
- [1] Alzforum Therapeutics: NYX-458 Overview. Updated January 4, 2024. View Source
- [2] Smith N. Notable results for NYX-458. Drug Discovery News. May 13, 2019. View Source
- [3] KEGG DRUG: Nevadistinel, Entry D12553. View Source
